4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5OS/c1-2-3-8-10(22-19-17-8)11(21)16-5-7-20-6-4-9(18-20)12(13,14)15/h4,6H,2-3,5,7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWNRMAKJJTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced via a condensation reaction between hydrazines and 1,3-diketones or their equivalents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Final Coupling: The final step involves coupling the pyrazole-thiadiazole intermediate with a propylamine derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods can be employed to enhance efficiency and yield. These methods involve the use of microreactors that allow precise control over reaction conditions, leading to higher selectivity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyrazole ring, converting them to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF3 group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events. These interactions may involve inhibition of enzyme activity, modulation of receptor signaling pathways, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a propyl-substituted thiadiazole and a trifluoromethylpyrazole-ethylcarboxamide side chain. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations:
Substituent Effects on Thiadiazole: The 4-propyl group in the target compound likely enhances lipophilicity compared to methyl (BTP2) or isopropyl () substituents. Methyl or phenoxy substituents (e.g., BTP2, ) may reduce metabolic stability due to oxidative susceptibility.
Linker and Side Chain Modifications :
- The ethyl linker in the target compound provides moderate flexibility, facilitating optimal interactions with target proteins. In contrast, rigid alkynes () or bulky phenyl groups () may restrict binding .
- The trifluoromethylpyrazole group is a hallmark of bioactivity, as seen in BTP2, where it contributes to potent TRPC inhibition. However, bis(trifluoromethyl) substitution (BTP2) increases molecular weight (MW: ~500 g/mol) compared to the target compound’s single CF₃ group (estimated MW: ~400 g/mol), possibly affecting solubility .
Carboxamide vs. Thiourea Linkages :
- The carboxamide in the target compound supports hydrogen bonding with target enzymes/receptors, a feature critical for affinity. Thiourea derivatives () offer stronger metal coordination but are prone to hydrolysis in vivo .
Heterocyclic Variations: Compounds with pyrrolidinone () or 1,3,4-oxadiazole () cores exhibit distinct electronic profiles. The thiadiazole’s electron-deficient nature in the target compound may favor interactions with electron-rich binding pockets .
Data Table: Comparative Physicochemical Properties
Biological Activity
The compound 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of bioactive molecules. The structural features of this compound, particularly the incorporation of the thiadiazole ring and trifluoromethyl group, suggest significant potential in various biological activities, including anticancer and antimicrobial effects.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. The thiadiazole moiety is known for its pharmacological properties, acting as a scaffold for various therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, compounds containing the thiadiazole ring have demonstrated inhibitory effects against various pathogens:
This indicates that the compound may serve as a potential antimicrobial agent.
Case Studies
In a recent study, derivatives of thiadiazole were synthesized and tested for their anticancer properties. The results showed that certain substitutions on the thiadiazole ring significantly enhanced their bioactivity against specific cancer cell lines. Notably, compounds with trifluoromethyl groups exhibited improved potency due to increased lipophilicity and better interaction with biological targets.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced biological activity. Research indicates that this group can improve binding affinity to target proteins by facilitating critical interactions within the active site:
- Increased Potency : The trifluoromethyl group increases the hydrophobic character of the molecule, which can enhance binding affinity.
- Enhanced Selectivity : Structural modifications around the thiadiazole ring can lead to selective inhibition of specific kinases involved in cancer pathways.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-propyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation : Cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carboxylic acids, as seen in 1,3,4-thiadiazole syntheses (e.g., using N-phenylhydrazinecarboxamides and trichloroethyl carboxamides under reflux in acetonitrile) .
Pyrazole Substitution : Introduction of the 3-(trifluoromethyl)pyrazole moiety via nucleophilic substitution or Cu-catalyzed "click" reactions. For example, ethyl 5-(trifluoromethyl)-1H-pyrazole derivatives are synthesized by reacting hydrazines with trifluoromethyl ketones .
Carboxamide Coupling : Amide bond formation between the thiadiazole-5-carboxylic acid and the ethylenediamine-linked pyrazole intermediate using coupling agents like EDC/HOBt .
- Key Considerations : Solvent polarity (DMF or acetonitrile) and base selection (K₂CO₃) significantly influence yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity (e.g., trifluoromethyl peaks at ~110-120 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for pyrazole-thiadiazole hybrids in single-crystal studies (R factor < 0.06) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ~423.1 Da for analogous compounds) .
- Infrared (IR) Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in thiadiazole formation .
- Catalyst Screening : Pd/C or CuI improves coupling reactions for pyrazole-ethylenediamine intermediates .
- Temperature Control : Reflux conditions (80–100°C) for thiadiazole cyclization minimize side products .
- Purification Strategies : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the target compound with >95% purity .
Q. What approaches resolve contradictions in reported biological activities of thiadiazole-pyrazole hybrids?
- Methodological Answer :
- Dose-Response Validation : Reproduce assays (e.g., antimicrobial MIC tests) across multiple cell lines to confirm activity thresholds .
- Metabolic Stability Testing : Assess compound half-life in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinase enzymes, clarifying mechanistic discrepancies .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer :
- Substituent Variation : Modify the propyl chain (e.g., cyclopropyl or isopropyl) or trifluoromethyl group to assess impact on bioactivity .
- Biological Assays : Test derivatives against panels of enzymes (e.g., COX-2, CYP450) or cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with potency .
- Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to link chemical properties to efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
